Cryptolepinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cryptolepinone is an indoloquinoline alkaloid found in the roots of the West African plant Cryptolepis sanguinolenta. This compound is known for its diverse pharmacological properties, including antimalarial, antibacterial, antifungal, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cryptolepinone can be synthesized through various methods, including the Pictet-Spengler reaction, Suzuki coupling, and Heck reaction. One common approach involves the annulation of an indole or quinoline ring system .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from the roots of Cryptolepis sanguinolenta, followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Cryptolepinone undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as neocryptolepine and quindolinone .
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other indoloquinoline derivatives.
Biology: Exhibits significant antibacterial and antifungal activities.
Medicine: Investigated for its antimalarial and anticancer properties.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
Cryptolepinone exerts its effects primarily through the inhibition of topoisomerase II, an enzyme involved in DNA replication. This inhibition leads to the disruption of DNA synthesis and cell division, making it effective against rapidly dividing cells, such as cancer cells and protozoal parasites .
Comparison with Similar Compounds
Cryptolepine: Another indoloquinoline alkaloid with similar antimalarial and anticancer properties.
Neocryptolepine: A derivative of cryptolepine with enhanced pharmacological activities.
Quindolinone: A structurally related compound with notable antibacterial properties.
Uniqueness: Cryptolepinone is unique due to its broad spectrum of biological activities and its ability to inhibit topoisomerase II, making it a promising candidate for further drug development .
Properties
CAS No. |
178884-07-6 |
---|---|
Molecular Formula |
C16H12N2O |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
5-methyl-10H-indolo[3,2-b]quinolin-11-one |
InChI |
InChI=1S/C16H12N2O/c1-18-13-9-5-3-7-11(13)16(19)14-15(18)10-6-2-4-8-12(10)17-14/h2-9,17H,1H3 |
InChI Key |
RSDQEJTWGFZASQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1C4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.